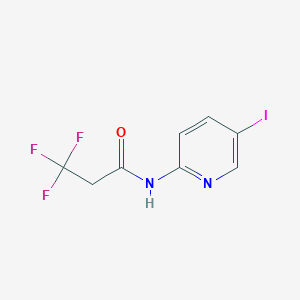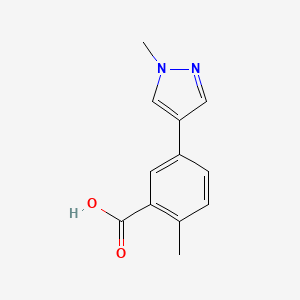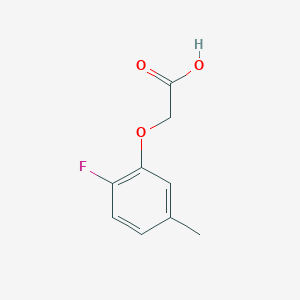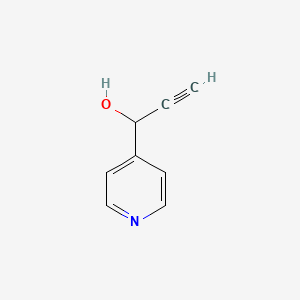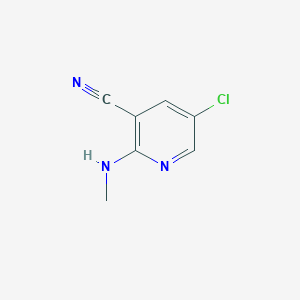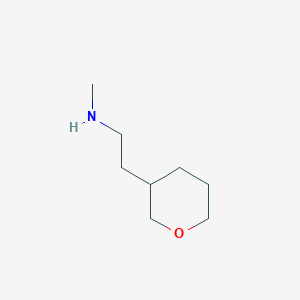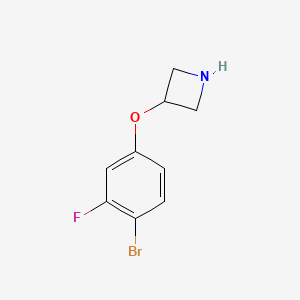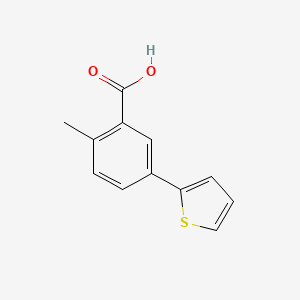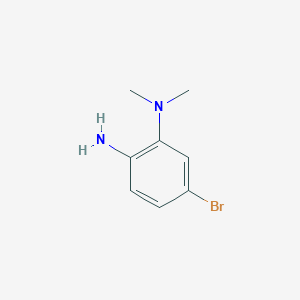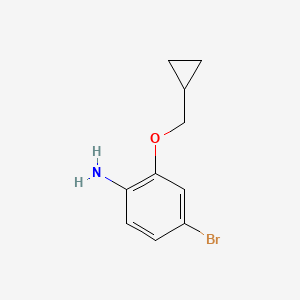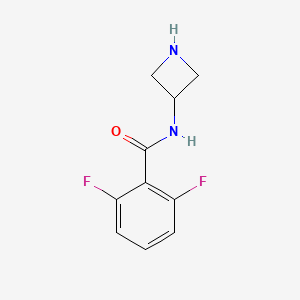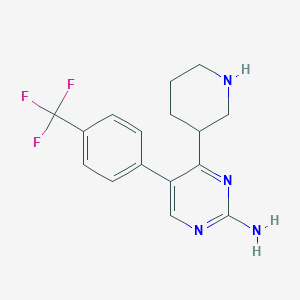
4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
Vue d'ensemble
Description
Unfortunately, I couldn’t find a specific description for this compound1.
Synthesis Analysis
I’m sorry, but I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Microwave-Assisted Synthesis : This compound has been synthesized using microwave irradiation, demonstrating an efficient approach to obtain various derivatives. These compounds have been explored for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer and Anti-Angiogenic Properties
- Anti-Angiogenic and DNA Cleavage Studies : A series of derivatives containing this compound were synthesized and tested for their ability to inhibit in vivo angiogenesis and DNA cleavage. These studies suggest potential anticancer applications due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
GPR119 Agonist Activity
- GPR119 Agonist Design and Synthesis : Research has been conducted on designing and synthesizing N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These agonists are significant for their potential in treating diabetes, and their design involved optimizing interactions with GPR119 (Kubo et al., 2021).
Metabolic Studies
- Metabolism of Flumatinib : Flumatinib, a derivative of this compound, has been studied for its metabolism in chronic myelogenous leukemia patients. The study provides insights into the main metabolic pathways and the formation of various metabolites (Gong, Chen, Deng, & Zhong, 2010).
Computational and Theoretical Studies
- Computational Analysis : Some studies have also focused on computational analysis and theoretical studies to predict the physicochemical properties, drug-likeness, and oral bioavailability of derivatives of this compound (Thabet et al., 2022).
Antimicrobial Activity
- Antimicrobial Activity of Derivatives : Substituted derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This suggests its potential application in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound.
Orientations Futures
I couldn’t find any information on the future directions of research or applications for this compound.
Propriétés
IUPAC Name |
4-piperidin-3-yl-5-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4/c17-16(18,19)12-5-3-10(4-6-12)13-9-22-15(20)23-14(13)11-2-1-7-21-8-11/h3-6,9,11,21H,1-2,7-8H2,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYTYPUKIUVWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



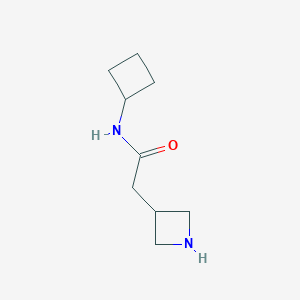
![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
